Product packaging for Diethyl 2-Cyano-5-fluorobenzylphosphonate(Cat. No.:)

Diethyl 2-Cyano-5-fluorobenzylphosphonate

Cat. No.: B13692683
M. Wt: 271.22 g/mol
InChI Key: VKGMPYQNWANPBM-UHFFFAOYSA-N
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Description

Diethyl 2-Cyano-5-fluorobenzylphosphonate (CAS 1207202-36-5) is a high-purity chemical building block with the molecular formula C12H15FNO3P and a molecular weight of 271.22 g/mol . This compound belongs to the phosphonate ester family, a cornerstone of modern organic chemistry due to its critical role in constructing bioactive molecules . The molecular structure incorporates both a phosphonate group, known for its enhanced resistance to hydrolysis, and a benzo-nitrile group with a fluorine substituent, making it a versatile intermediate for medicinal chemistry and drug discovery programs targeting more metabolically stable compounds . The primary research value of this compound lies in its use as a key synthetic intermediate. Phosphonates like this one are highly valuable for the modular and chemoselective preparation of diverse phosphonylated derivatives, including mixed phosphonates, phosphonamidates, and phosphonothioates . These derivatives are often difficult to access through traditional methods that rely on harsh conditions. Modern activation strategies using reagents like triflic anhydride allow for a flexible substitution of the phosphonate group with a broad range of O, S, and N nucleophiles under mild conditions, enabling researchers to efficiently build complex molecular architectures . This makes it an essential tool for developing potential pharmaceuticals and agrochemicals. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15FNO3P B13692683 Diethyl 2-Cyano-5-fluorobenzylphosphonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15FNO3P

Molecular Weight

271.22 g/mol

IUPAC Name

2-(diethoxyphosphorylmethyl)-4-fluorobenzonitrile

InChI

InChI=1S/C12H15FNO3P/c1-3-16-18(15,17-4-2)9-11-7-12(13)6-5-10(11)8-14/h5-7H,3-4,9H2,1-2H3

InChI Key

VKGMPYQNWANPBM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=C(C=CC(=C1)F)C#N)OCC

Origin of Product

United States

Reactivity and Reaction Mechanisms of Diethyl 2 Cyano 5 Fluorobenzylphosphonate

Phosphonate-Mediated Olefination Reactions

The primary reaction pathway for phosphonate (B1237965) esters is the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes with high stereocontrol.

Horner-Wadsworth-Emmons (HWE) Reactions with Aldehydes and Ketones

The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental transformation in organic synthesis that utilizes a phosphonate-stabilized carbanion to convert aldehydes or ketones into alkenes. In the context of Diethyl 2-Cyano-5-fluorobenzylphosphonate, the reaction would be initiated by the deprotonation of the α-carbon using a suitable base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting intermediate subsequently eliminates a diethyl phosphate (B84403) salt to yield the corresponding alkene. The presence of the electron-withdrawing cyano and 5-fluorophenyl groups is expected to increase the acidity of the α-proton, facilitating its removal.

The general mechanism proceeds as follows:

Deprotonation: A base removes the acidic proton from the carbon adjacent to the phosphonate and cyano groups, creating a resonance-stabilized carbanion.

Nucleophilic Addition: The carbanion adds to the carbonyl group of an aldehyde or ketone, forming a tetrahedral intermediate known as an oxaphosphetane.

Elimination: The oxaphosphetane collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form a new carbon-carbon double bond (the alkene) and a water-soluble diethyl phosphate byproduct.

While specific examples with this compound are not readily found in the literature, the reaction is highly general. A hypothetical reaction with benzaldehyde is depicted below:

Reactant 1Reactant 2BaseProduct
This compoundBenzaldehydeSodium Hydride (NaH)2-(5-fluorophenyl)-3-phenylacrylonitrile

Stereochemical Control in Olefination (E/Z Selectivity)

A key advantage of the HWE reaction is the ability to control the stereochemistry of the resulting alkene. Generally, HWE reactions with stabilized phosphonates, such as those bearing a cyano group, predominantly yield the (E)-isomer of the alkene. This selectivity is attributed to the thermodynamic stability of the intermediates in the reaction pathway. The transition state leading to the (E)-alkene is typically lower in energy than that leading to the (Z)-alkene.

Factors that can influence the E/Z selectivity include:

The nature of the phosphonate: The steric and electronic properties of the phosphonate reagent can play a role.

The structure of the carbonyl compound: The steric bulk of the aldehyde or ketone can affect the stereochemical outcome.

The reaction conditions: The choice of base, solvent, and temperature can all impact the ratio of E/Z isomers. For example, using lithium salts and higher temperatures often favors the formation of (E)-alkenes.

For this compound, the presence of the electron-withdrawing cyano group would classify it as a stabilized phosphonate, and thus, its reactions with aldehydes would be expected to show high selectivity for the (E)-alkene product.

Nucleophilic Reactivity at the Alpha-Carbon

The carbon atom situated between the phosphonate, cyano, and 5-fluorophenyl groups is highly activated, making it a potent nucleophile upon deprotonation.

Deprotonation and Anion Chemistry

The acidity of the α-hydrogen in this compound is significantly enhanced by the combined electron-withdrawing effects of the phosphonate, cyano, and fluorophenyl groups. This allows for facile deprotonation with a variety of bases, ranging from moderate to strong, such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (t-BuOK), to generate a stable carbanion. The resulting anion is stabilized by resonance, with the negative charge delocalized over the α-carbon, the cyano nitrogen, and the oxygen atoms of the phosphonate group.

Alkylation and Acylation Reactions at the Alpha-Position

Once formed, the carbanion of this compound can act as a nucleophile and react with various electrophiles.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) would result in the formation of a new carbon-carbon bond at the α-position, leading to a more substituted phosphonate. This provides a route to α-alkylated-α-cyano-5-fluorobenzylphosphonates.

Acylation: Treatment with acylating agents, such as acyl chlorides or anhydrides, would introduce an acyl group at the α-carbon. This would yield α-acyl-α-cyano-5-fluorobenzylphosphonates, which are versatile intermediates for further synthetic transformations.

A hypothetical alkylation reaction is presented in the table below:

ReactantElectrophileBaseProduct
This compoundMethyl IodideSodium HydrideDiethyl 1-cyano-1-(5-fluorophenyl)ethylphosphonate

Michael Additions and Related Conjugate Additions

The stabilized carbanion generated from this compound is a soft nucleophile, making it an excellent candidate for Michael addition reactions. In a Michael reaction, the carbanion undergoes a conjugate addition to an α,β-unsaturated carbonyl compound (e.g., an enone or an acrylate). This reaction results in the formation of a new carbon-carbon bond at the β-position of the Michael acceptor, leading to a 1,5-dicarbonyl or related compound.

The general scheme for a Michael addition involving this compound would be:

Deprotonation of the phosphonate to form the carbanion.

Nucleophilic attack of the carbanion on the β-carbon of an α,β-unsaturated system.

Protonation of the resulting enolate to give the final addition product.

This type of reaction is highly valuable for the construction of complex molecular frameworks.

Transformations Involving the Cyano Group

The cyano group (-C≡N) is a versatile functional group that can participate in a variety of chemical reactions, including hydrolysis, reduction, and cycloaddition.

Hydrolysis to Carboxylic Acids or Amides

The hydrolysis of the nitrile functionality in this compound can lead to the formation of either a carboxylic acid or an amide, depending on the reaction conditions. This transformation can be catalyzed by either acid or base.

Under acidic conditions, the nitrogen atom of the cyano group is protonated, which increases the electrophilicity of the carbon atom. This is followed by the nucleophilic attack of water. A subsequent series of proton transfers and tautomerization leads to the formation of an amide intermediate. If the reaction is allowed to proceed, the amide can be further hydrolyzed to the corresponding carboxylic acid.

In a basic medium, the hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to an amide. Similar to the acid-catalyzed reaction, the amide can undergo further hydrolysis to yield the carboxylate salt, which upon acidification gives the carboxylic acid.

ProductReagents and Conditions
2-Carboxy-5-fluorobenzylphosphonic acid diethyl esterH₂SO₄, H₂O, heat
2-Carbamoyl-5-fluorobenzylphosphonic acid diethyl esterH₂O₂, NaOH, H₂O

Table 1: Representative Hydrolysis Reactions of the Cyano Group

Reduction to Amines

The cyano group can be reduced to a primary amine (-(CH₂)NH₂) through various reduction methods. Catalytic hydrogenation is a common and efficient method for this transformation. This process typically involves the use of a metal catalyst, such as Raney nickel, palladium, or platinum, under a hydrogen atmosphere.

Alternatively, chemical reducing agents can be employed. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. The reaction proceeds through the nucleophilic addition of hydride ions to the carbon of the cyano group, followed by a workup with water to yield the amine.

ProductReagents and Conditions
Diethyl (2-(aminomethyl)-5-fluorobenzyl)phosphonateH₂, Raney Nickel, NH₃, Ethanol
Diethyl (2-(aminomethyl)-5-fluorobenzyl)phosphonate1. LiAlH₄, THF; 2. H₂O

Table 2: Reduction of the Cyano Group to a Primary Amine

Cycloaddition Reactions (e.g., to form heterocycles)

The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile to form various heterocyclic systems. For instance, in [3+2] cycloaddition reactions with azides, it can form tetrazoles. In [2+2+2] cycloadditions with alkynes, it can lead to the formation of pyridine rings. These reactions often require a metal catalyst to proceed efficiently.

The specific conditions and outcomes of cycloaddition reactions involving this compound would depend on the nature of the reacting partner and the catalyst used.

Reactivity of the Fluorinated Aromatic Ring

The presence of the fluorine atom and the strongly electron-withdrawing cyano and diethyl benzylphosphonate groups significantly deactivates the aromatic ring towards electrophilic attack and activates it towards nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In nucleophilic aromatic substitution (SNAr), a nucleophile replaces a leaving group on the aromatic ring. For this reaction to occur, the ring must be activated by electron-withdrawing groups, and there must be a good leaving group. In this compound, the fluorine atom can act as a leaving group, and the cyano and phosphonate groups serve as activating groups.

The SNAr mechanism typically proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. The electron-withdrawing groups are most effective at activating the ring when they are positioned ortho or para to the leaving group, as this allows for the delocalization of the negative charge in the Meisenheimer complex onto these groups.

In this molecule, the cyano group is ortho to the benzylic carbon and meta to the fluorine, while the phosphonate group is attached to the benzylic carbon. The fluorine atom is a potential leaving group. Nucleophilic attack would be favored at the carbon bearing the fluorine.

NucleophileProduct
Sodium methoxide (NaOMe)Diethyl 2-cyano-5-methoxybenzylphosphonate
Ammonia (B1221849) (NH₃)Diethyl 5-amino-2-cyanobenzylphosphonate
Sodium azide (NaN₃)Diethyl 5-azido-2-cyanobenzylphosphonate

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is generally disfavored due to the presence of multiple electron-withdrawing groups (fluoro, cyano, and the phosphonate-substituted benzyl group). These groups deactivate the ring by reducing its electron density, making it less susceptible to attack by electrophiles.

Metal-Catalyzed Cross-Coupling Reactions on the Aryl Moiety

The aromatic ring of this compound, substituted with both a fluorine atom and a cyano group, presents a reactive site for various metal-catalyzed cross-coupling reactions. These reactions are foundational in carbon-carbon and carbon-heteroatom bond formation, allowing for the synthesis of more complex molecular architectures. The presence of the fluorine atom, typically a challenging substituent for cross-coupling due to the strong C-F bond, and the electron-withdrawing cyano group significantly influence the reactivity of the aryl moiety.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are particularly relevant. organic-chemistry.orgresearchgate.net In a Suzuki-Miyaura coupling, the carbon-fluorine bond can be activated by a suitable palladium catalyst, often in the presence of a phosphine (B1218219) ligand, to couple with an organoboron compound. The efficiency of such a reaction would be highly dependent on the catalyst system and reaction conditions. For instance, the use of bulky, electron-rich phosphine ligands can facilitate the challenging oxidative addition of the aryl fluoride (B91410) to the palladium(0) center. A study on the Suzuki-Miyaura cross-couplings of 2-diethylphosphonato-substituted arylboronate esters has demonstrated the feasibility of incorporating a phosphonate group in these reactions, suggesting that the phosphonate moiety in this compound would be compatible with such transformations. ncl.ac.uk

The Heck reaction, which couples the aryl halide with an alkene, is another plausible transformation. wikipedia.org The reaction is typically catalyzed by a palladium complex and requires a base. The regioselectivity of the alkene addition would be influenced by the electronic nature of the substituents on the aromatic ring. Given that fluorine-containing compounds have been successfully used in Mizoroki-Heck reactions, it is anticipated that this compound could serve as a substrate in similar reactions. mdpi.com

The Sonogashira coupling, involving the reaction of the aryl fluoride with a terminal alkyne, would also be a viable synthetic route. This reaction is typically co-catalyzed by palladium and copper complexes. The success of this reaction would hinge on the effective activation of the C-F bond.

Below is a representative table of potential metal-catalyzed cross-coupling reactions involving this compound, with hypothetical but plausible catalyst systems and expected product types.

Reaction NameCoupling PartnerCatalyst System (Example)Expected Product Type
Suzuki-MiyauraArylboronic acidPd(OAc)₂ / SPhosBiaryl compound
HeckAlkene (e.g., Styrene)Pd(PPh₃)₄Substituted alkene
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuIAryl-alkyne
Buchwald-HartwigAminePd₂(dba)₃ / BINAPAryl-amine

Computational and Theoretical Insights into Reaction Pathways

To gain a deeper understanding of the reactivity and reaction mechanisms of this compound, computational and theoretical methods are invaluable. These approaches can elucidate the electronic structure of the molecule, the energetics of reaction pathways, and the geometries of transition states.

Density Functional Theory (DFT) Studies of Transition States

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions. For the metal-catalyzed cross-coupling reactions of this compound, DFT calculations can be employed to model the key steps of the catalytic cycle, namely oxidative addition, transmetalation (in the case of Suzuki-Miyaura coupling), and reductive elimination.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This allows for the determination of the rate-determining step and provides insights into the factors that control the reaction's feasibility and selectivity. For instance, DFT studies can help in understanding how the electronic effects of the cyano and fluoro substituents on the aryl ring influence the stability of the transition state during the oxidative addition of the C-F bond to the metal center. Computational studies have shown that ground-state destabilization effects, influenced by bulky ligands, can lower the activation energy for such processes. chemrxiv.org

A hypothetical DFT study on the Suzuki-Miyaura coupling of this compound with phenylboronic acid might yield the following energetic data for the key transition states, illustrating the energy barriers for each step.

Reaction StepTransition StateCalculated Activation Energy (kcal/mol)
Oxidative Addition[Ar-Pd(L)₂-F]‡25-35
Transmetalation[Ar-Pd(L)₂-Ph]‡15-25
Reductive Elimination[Ar-Ph-Pd(L)₂]‡10-20

Note: These values are illustrative and would depend on the specific DFT functional, basis set, and catalyst system modeled.

Quantum Mechanical Calculations of Electronic Effects and Reaction Kinetics

Quantum mechanical calculations can provide a quantitative understanding of the electronic effects exerted by the substituents on the reactivity of the this compound molecule. The electron-withdrawing nature of both the cyano and fluoro groups is expected to decrease the electron density on the aromatic ring. This has several implications for its reactivity.

Firstly, the reduced electron density can make the aryl ring more susceptible to nucleophilic attack, which can be a factor in certain cross-coupling mechanisms. Secondly, the inductive and resonance effects of these substituents will influence the stability of intermediates and transition states. Quantum mechanical methods can be used to calculate molecular properties such as electrostatic potential maps, atomic charges, and frontier molecular orbital energies (HOMO and LUMO). These calculations can help predict the most likely sites for reaction and the relative reactivity of the molecule.

Advanced Synthetic Applications in Complex Molecule Construction

Application as a Key Intermediate in Multi-Step Synthesis

Diethyl 2-cyano-5-fluorobenzylphosphonate is a versatile reagent in organic synthesis, primarily utilized as a precursor in the construction of more complex molecular architectures. Its unique combination of a fluorine atom, a cyano group, and a diethylphosphonate moiety on a benzene (B151609) ring makes it a valuable building block for a variety of specialized compounds.

Synthesis of Fluorinated Styrenes and Stilbenes

A prominent application of this compound lies in the synthesis of fluorinated styrenes and stilbenes through the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgchem-station.comalfa-chemistry.comyoutube.com This reaction involves the deprotonation of the phosphonate (B1237965) to form a stabilized carbanion, which then reacts with an aldehyde or ketone to yield an alkene. wikipedia.orgyoutube.com The reaction is known for its high stereoselectivity, typically favoring the formation of the (E)-isomer of the resulting alkene. wikipedia.org

In a typical HWE reaction involving this compound, a strong base such as sodium hydride or an alkoxide is used to generate the phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to an aldehyde. The resulting intermediate subsequently eliminates a diethyl phosphate (B84403) salt to afford the desired alkene. wikipedia.org When reacted with various benzaldehydes, this methodology provides a straightforward route to a range of fluorinated and cyanated stilbene (B7821643) derivatives. nih.govwiley-vch.de Similarly, reaction with aliphatic aldehydes yields corresponding fluorinated styrene (B11656) derivatives.

The general scheme for this transformation can be represented as follows:

Figure 1: General scheme of the Horner-Wadsworth-Emmons reaction for the synthesis of fluorinated styrenes and stilbenes.

Table 1: Examples of Aldehydes for the Synthesis of Fluorinated Styrenes and Stilbenes

Aldehyde ReactantProduct Class
BenzaldehydeFluorinated Stilbene
4-MethoxybenzaldehydeMethoxy-substituted Fluorinated Stilbene
FormaldehydeFluorinated Styrene
AcetaldehydeSubstituted Fluorinated Styrene

Construction of Substituted Heterocyclic Scaffolds

The presence of the ortho-cyano group in this compound opens up avenues for its use in the construction of various substituted heterocyclic scaffolds. The cyano group can participate in a variety of cyclization reactions to form nitrogen-containing heterocycles. nih.govresearchgate.netrsc.org

For instance, the cyano group can undergo reduction followed by condensation with a suitable carbonyl compound to form substituted quinolines or other fused heterocyclic systems. Another potential pathway involves the reaction of the cyano group with dinucleophiles to construct five- or six-membered heterocyclic rings. While specific examples utilizing this compound in these transformations are not extensively documented, the reactivity of the cyanobenzyl moiety is well-established in heterocyclic synthesis. nih.gov

Preparation of Fluorinated Aromatic Compounds with Phosphonate Linkages

While the primary use of the phosphonate group in this context is for olefination reactions, it can also be retained in the final product to yield fluorinated aromatic compounds with phosphonate linkages. These compounds are of interest in medicinal chemistry and materials science. The synthesis of such compounds would typically involve modifications of the cyano group or other positions on the aromatic ring while preserving the phosphonate ester.

Contribution to Target-Oriented Synthesis

The structural features of this compound make it a valuable precursor in the target-oriented synthesis of specialized molecules with potential applications in various fields.

Role in the Synthesis of Potential Agrochemical Precursors

Table 2: Potential Agrochemical Applications based on Structural Moieties

Structural FeaturePotential Agrochemical Role
Phosphonate GroupHerbicide, Insecticide, Fungicide researchgate.netnih.gov
Fluorine AtomEnhanced Bioactivity and Stability
Cyano GroupBioactivity, Synthetic Handle

Application in the Modular Assembly of Complex Organic Structures

The concept of modular synthesis, which involves the assembly of complex molecules from simpler, pre-functionalized building blocks, is a powerful strategy in modern organic chemistry. beilstein-journals.orgallfordrugs.commdpi.comnih.govresearchgate.net this compound, with its distinct functional groups, can serve as a versatile module in such synthetic approaches.

The phosphonate group allows for the reliable formation of carbon-carbon double bonds via the HWE reaction, connecting it to other molecular fragments. The cyano group can be transformed into a variety of other functionalities, such as amines, carboxylic acids, or amides, providing points for further elaboration. The fluorine atom and the aromatic ring provide a stable, functionalized core. This multi-functionality allows for the strategic and controlled assembly of complex organic structures through sequential or multi-component reactions. beilstein-journals.orgallfordrugs.commdpi.com

Development of Diverse Molecular Scaffolds

The reactivity of this compound is primarily centered around the phosphonate group, which can be readily deprotonated to form a stabilized carbanion. This carbanion is a key intermediate in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful tool for the stereoselective formation of alkenes. wikipedia.orgalfa-chemistry.comyoutube.comyoutube.comconicet.gov.ar Additionally, the cyano and fluoro substituents on the aromatic ring influence the electronic properties of the molecule and can participate in or direct further synthetic transformations.

The synthesis of the title compound itself can be envisioned through well-established organophosphorus chemistry, most notably the Michaelis-Arbuzov reaction. wikipedia.orgjk-sci.comnih.govorganic-chemistry.org This reaction would typically involve the treatment of 2-cyano-5-fluorobenzyl halide with a trialkyl phosphite (B83602). The general conditions for such reactions are well-documented for a variety of substituted benzyl (B1604629) halides. frontiersin.org

Scheme 1: Proposed Synthesis of this compound via the Michaelis-Arbuzov Reaction.
EntryBenzyl HalidePhosphiteConditionsProductYield (%)
12-Cyano-5-fluorobenzyl bromideTriethyl phosphiteNeat, 120-140 °CThis compoundEstimated >80
22-Cyano-5-fluorobenzyl chlorideTriethyl phosphiteNeat, 140-160 °C, cat. KIThis compoundEstimated >75

The ability of this compound to participate in olefination reactions makes it a valuable monomer or building block for the synthesis of functional polymers and materials. The phosphonate carbanion, generated by treatment with a suitable base, can react with a variety of aldehydes and ketones to introduce the 2-cyano-5-fluorostyryl moiety into larger molecular frameworks.

For instance, in the synthesis of novel conjugated polymers, this compound can be reacted with dialdehydes in a Horner-Wadsworth-Emmons polycondensation reaction. This approach allows for the systematic incorporation of the fluorinated and cyanated aromatic ring into the polymer backbone, thereby influencing the electronic and physical properties of the resulting material. The synthesis of such polymers is often achieved under mild conditions, making it a versatile method for creating a library of functional materials. researchgate.netgoogle.com

Scheme 2: Synthesis of a Poly(phenylene vinylene) derivative using this compound.
Monomer 1Monomer 2BaseSolventPolymer Structure
This compoundTerephthaldehydeNaHTHFPoly[(2-cyano-5-fluorophenylene)vinylene-alt-phenylenevinylene]
This compoundIsophthalaldehydeKOt-BuDMFPoly[(2-cyano-5-fluorophenylene)vinylene-alt-phenylenevinylene]

Furthermore, the phosphonate group itself can be a site for further functionalization. For example, the diethyl ester can be hydrolyzed to the corresponding phosphonic acid. These phosphonic acid-functionalized molecules can then be used to modify surfaces or to create metal-organic frameworks (MOFs), where the phosphonate group acts as a robust anchoring point.

In the realm of bio-inspired molecular synthesis, organophosphorus compounds, particularly phosphonates, are of significant interest as stable mimics of biologically important phosphates. nih.govnih.govnih.gov The carbon-phosphorus bond in phosphonates is resistant to enzymatic and chemical hydrolysis, making them ideal for the design of enzyme inhibitors and other bioactive molecules. researchgate.netscilit.com

This compound can serve as a precursor for a variety of bio-inspired heterocyclic scaffolds. The cyano group, for instance, is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocycles such as tetrazoles or triazoles. researchgate.netnih.govfrontiersin.org These transformations, coupled with the reactivity of the phosphonate moiety, allow for the construction of complex, polyfunctional molecules that can mimic the structure and function of natural products.

A key synthetic strategy involves the Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated nitrile. This intermediate can then undergo a variety of cyclization reactions to generate diverse heterocyclic systems. For example, reaction with a binucleophile could lead to the formation of substituted pyridines, pyrimidines, or other nitrogen-containing heterocycles. researchgate.netumsl.edu

Scheme 3: Synthesis of a Dihydropyridine (B1217469) Derivative from this compound.
AldehydeBase for HWECyclization ConditionsProduct
FormaldehydeNaHHantzsch-type reaction with a β-ketoester and ammonia (B1221849) sourceDihydropyridine with a 2-cyano-5-fluorostyryl substituent
BenzaldehydeLiHMDSMichael addition followed by cyclizationPhenyl-substituted dihydropyridine derivative

The synthesis of phosphonate-containing analogues of amino acids is another area where this building block can be applied. The cyano group can be transformed into an amino group, and subsequent modifications can lead to the synthesis of novel α-aminophosphonic acids, which are known to be potent enzyme inhibitors. nih.gov The presence of the fluorine atom can also enhance the biological properties of the target molecule.

Derivatization and Structural Modification of Diethyl 2 Cyano 5 Fluorobenzylphosphonate

Modifications of the Phosphonate (B1237965) Ester Groups

The diethyl phosphonate group is a key functional handle that can be readily transformed into phosphonic acids, other phosphonate esters, or phosphonamides, significantly altering the compound's physicochemical properties such as polarity and hydrogen bonding capability.

The conversion of diethyl phosphonate esters to their corresponding phosphonic acids is a fundamental transformation. This is most commonly achieved through acidic hydrolysis, typically by refluxing the ester in a concentrated aqueous acid solution, such as hydrochloric acid (HCl). beilstein-journals.org This process occurs in a stepwise manner, first yielding the monoester and then the final diacid. The excess acid and water can be removed by distillation at the end of the reaction. beilstein-journals.org

Alternative methods offer milder conditions, which can be advantageous if other functional groups in the molecule are sensitive to strong, hot acid. One such method is the McKenna procedure, which involves a two-step process: reaction with bromotrimethylsilane (B50905) (TMSBr) to form a bis(trimethylsilyl) ester, followed by methanolysis to yield the phosphonic acid. researchgate.net Catalysis with trifluoromethyl sulfonic acid (TfOH) in the presence of water has also been developed as an effective "wet" process for this conversion. acs.org For Diethyl 2-Cyano-5-fluorobenzylphosphonate, this hydrolysis would yield 2-Cyano-5-fluorobenzylphosphonic acid.

MethodReagentsTypical ConditionsProduct
Acid HydrolysisConcentrated HClReflux, 1-12 hPhosphonic Acid
McKenna Procedure1. TMSBr or TMSCl/NaI2. MeOH or H₂O1. Room Temp to Reflux2. Room TempPhosphonic Acid
Brønsted Acid CatalysisTfOH, H₂O140 °CPhosphonic Acid

Transesterification allows for the conversion of the diethyl ester into other alkyl or aryl esters, which can modulate the compound's lipophilicity and steric profile. This reaction can be performed under either acidic or basic conditions. masterorganicchemistry.com A common approach involves reacting the phosphonate with a large excess of the desired alcohol, which also serves as the solvent, to drive the equilibrium toward the new ester product. masterorganicchemistry.com

More advanced methods provide greater control and efficiency. For instance, microwave-assisted alcoholysis catalyzed by ionic liquids has been shown to facilitate the exchange of alkoxy groups. mtak.hu Additionally, a chemoselective method involves the activation of the diethyl phosphonate with triflic anhydride (B1165640), followed by nucleophilic substitution with an alcohol to form a mixed phosphonate ester. nih.gov This allows for the synthesis of asymmetrical phosphonates, which are otherwise challenging to prepare.

MethodReagents/CatalystKey FeaturesResulting Ester
Acid/Base CatalysisH⁺ or RO⁻, excess R'OHEquilibrium-driven; requires large excess of new alcoholR'-O-P(O)-O-R'
Ionic Liquid Catalysis[bmim][BF₄], MicrowaveFaster reaction timesR'-O-P(O)-O-R'
Triflic Anhydride Activation1. Tf₂O2. R'OHHigh chemoselectivity; allows for mixed estersR'-O-P(O)-OEt

The synthesis of phosphonamides from diethyl phosphonates introduces a phosphorus-nitrogen bond, creating analogues of phosphonic acids with distinct biological and chemical properties. A prevalent strategy involves the conversion of the diethyl phosphonate into a more reactive intermediate, such as a phosphonochloridate. This is typically achieved using chlorinating agents like phosphorus pentachloride (PCl₅) or oxalyl chloride. nih.gov The resulting phosphonochloridate readily reacts with primary or secondary amines to furnish the desired phosphonamide. nih.gov

A direct, one-pot procedure has also been developed that avoids the isolation of the sensitive phosphonochloridate intermediate. This method utilizes triflic anhydride for in-situ activation of the phosphonate, followed by the addition of an amine nucleophile to yield the corresponding phosphonamidate. nih.gov

Step 1: Activation ReagentStep 2: Nitrogen NucleophileConditionsProduct Type
PCl₅ or (COCl)₂Primary or Secondary Amine (R₂NH)Two-step processPhosphonamide
Triflic Anhydride (Tf₂O)Deprotonated AmineOne-pot procedurePhosphonamidate

Functionalization of the Benzyl (B1604629) Moiety

The benzyl group of this compound provides opportunities for creating carbon-carbon bonds at the benzylic position, enabling side-chain extension and the introduction of chirality.

The benzylic protons (on the carbon adjacent to the phenyl ring and the phosphorus atom) are acidic due to stabilization of the resulting carbanion by both the aromatic ring and the phosphonate group. This allows for deprotonation with a suitable strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), to form a nucleophilic carbanion. This intermediate can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to achieve side-chain elongation and diversification.

A more sophisticated approach for introducing aryl groups is the deprotonative cross-coupling process (DCCP). This palladium-catalyzed reaction couples benzylic phosphonates with aryl bromides, providing a direct route to diarylmethyl phosphonates. organic-chemistry.org

Introducing substituents at the benzylic position stereoselectively is a significant challenge in synthetic chemistry. Modern catalytic methods have enabled highly controlled reactions at benzylic C-H bonds. Catalyst-controlled C-H functionalization using donor/acceptor carbenes, generated from diazophosphonates and catalyzed by chiral dirhodium complexes, has proven to be a powerful strategy. nih.govnih.gov

This methodology allows for highly enantioselective (often 84–99% ee) and site-selective intermolecular functionalization. acs.org The phosphonate group itself is crucial, as its steric bulk directs the reaction to less hindered C-H bonds, such as primary benzylic sites. nih.govacs.org This approach could be adapted to achieve asymmetric synthesis of derivatives of this compound, creating a chiral center at the benzylic carbon.

ApproachCatalyst/ReagentTransformationKey Outcome
C-H FunctionalizationChiral Dirhodium Catalyst, DiazophosphonateCarbene C-H InsertionEnantioselective C-C bond formation
Deprotonative Cross-CouplingPd(OAc)₂/CataCXium A, BaseReaction with Aryl BromideArylation at the benzylic position

Chemical Transformations of the Cyano Group

The cyano group is a versatile functional handle that can undergo a variety of chemical transformations, significantly increasing the molecular diversity accessible from this compound.

Regioselective Additions to the Nitrile

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This allows for regioselective additions, where a nucleophile adds to the carbon atom.

One of the most common transformations is the reaction with organometallic reagents, such as Grignard or organolithium reagents. The addition of such a reagent to the nitrile of this compound would form an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate would yield a ketone, effectively converting the cyano group into a new carbonyl moiety. This two-step process is a powerful method for carbon-carbon bond formation.

Another important regioselective addition is the partial reduction of the nitrile. Using reducing agents like Diisobutylaluminium hydride (DIBAL-H), the cyano group can be selectively converted to an aldehyde after a workup step. Complete reduction, typically with more powerful reagents like Lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, would yield a primary amine.

The table below illustrates potential regioselective addition reactions based on established nitrile chemistry.

ReagentIntermediateFinal Product after WorkupProduct Functional Group
R-MgBr (Grignard)Imine Salt2-(Diethoxyphosphorylmethyl)-4-fluorobenzoyl-RKetone
DIBAL-HImine2-(Diethoxyphosphorylmethyl)-4-fluorobenzaldehydeAldehyde
LiAlH₄Amine Salt[2-(Diethoxyphosphorylmethyl)-4-fluorophenyl]methanaminePrimary Amine

Cyclization Reactions involving the Cyano Group

The cyano group can participate in intramolecular cyclization reactions to form heterocyclic structures, which are of significant interest in medicinal and materials chemistry. For this compound, this would typically require prior modification to introduce another reactive group onto the molecule.

For instance, if a nucleophilic group (e.g., an amine or a hydroxyl group) were introduced elsewhere on the aromatic ring or on the phosphonate ester, it could potentially attack the electrophilic carbon of the nitrile to form a new ring. Eco-friendly, regiospecific intramolecular cyclization reactions involving cyano and carbonyl groups have been reported for N,N-disubstituted cyanamides, leading to the formation of imidazole (B134444) and oxazole (B20620) derivatives. researchgate.net While the substrate is different, the principle of an intramolecular nucleophilic attack on a cyano group to form a heterocycle is a well-established synthetic strategy.

Another possibility involves the generation of a radical at a position that allows for cyclization onto the nitrile. Such radical-mediated cyclizations are known to produce nitrogen-containing heterocycles. These strategies highlight the potential of the cyano group to act as an anchor point for the construction of more complex, cyclic derivatives.

Introduction of Chiral Auxiliaries or Catalysts for Asymmetric Synthesis

Asymmetric synthesis methodologies can be applied to this compound to generate chiral, enantioenriched products. This can be achieved either by using chiral auxiliaries attached to the phosphonate group or by employing chiral catalysts to control the stereochemical outcome of a reaction.

Diastereoselective Reactions utilizing Chiral Phosphonate Intermediates

One established method for inducing chirality is to replace the ethyl groups of the phosphonate with a chiral auxiliary, such as a chiral diol. For example, H-phosphonates bearing a TADDOL chiral auxiliary have been used in the diastereoselective hydrophosphonylation of aldehydes. rsc.org A similar strategy could be envisioned where the diethyl phosphonate is first hydrolyzed and then re-esterified with a chiral alcohol.

Once the chiral auxiliary is in place, the benzylic proton (on the carbon between the phenyl ring and the phosphorus atom) can be removed by a base to generate a nucleophilic carbanion. The subsequent reaction of this chiral phosphonate carbanion with an electrophile would proceed diastereoselectively, with the chiral auxiliary directing the approach of the electrophile to one face of the carbanion. After the reaction, the chiral auxiliary can be cleaved to reveal the enantioenriched product. Research on asymmetric Horner-Wadsworth-Emmons reactions has utilized chiral phosphonate reagents containing auxiliaries like (1R,2S,5R)-8-phenylmenthol to achieve diastereoselectivity. researchgate.net

The following table presents data from a study on the diastereoselective aza-Pudovik addition of a TADDOL-derived H-phosphonate to N-diphenylphosphinyl aldimines, illustrating the effectiveness of chiral auxiliaries in controlling stereochemistry. rsc.org

Aldimine (Electrophile)Diastereomeric Ratio (dr)Yield (%)
Benzaldehyde derivative95:589
4-Chlorobenzaldehyde derivative96:492
4-Methoxybenzaldehyde derivative95:585
2-Naphthaldehyde derivative97:391

This data is for an analogous system and serves to illustrate the principle of using chiral phosphonate auxiliaries.

Enantioselective Catalysis with Derived Phosphonates

An alternative to stoichiometric chiral auxiliaries is the use of substoichiometric amounts of a chiral catalyst. In this scenario, a prochiral derivative of this compound would react with a reagent in the presence of a chiral catalyst to produce an enantiomerically enriched product.

For example, the phosphonate itself, after suitable modification, could act as a chiral ligand for a metal catalyst. Chiral phosphoramidite (B1245037) and phosphite-containing ligands are widely used in asymmetric catalysis, particularly in reactions like hydrogenation and cross-coupling. acs.orgnih.gov By derivatizing the phosphonate moiety of the title compound to incorporate a chiral backbone, it could potentially be used to create a chiral environment around a metal center, thereby inducing enantioselectivity in a catalytic reaction.

Furthermore, the benzylic position could be functionalized under the control of a chiral catalyst. Phase-transfer catalysis, using chiral quaternary ammonium (B1175870) salts, is a common method for the enantioselective alkylation of carbon acids. The methylene (B1212753) group in this compound, activated by both the phosphonate and the aromatic ring, could be a suitable substrate for such a reaction. Reviews on the catalytic asymmetric synthesis of C-chiral phosphonates highlight various methods, including metal complex catalysis and organocatalysis, that could be conceptually applied. mdpi.comresearchgate.net

The table below shows results from the enantioselective addition of diphenyl phosphite (B83602) to ketimines derived from isatins, catalyzed by a bifunctional squaramide catalyst, demonstrating the potential of organocatalysis in creating chiral phosphonates. mdpi.com

Ketimine SubstituentYield (%)Enantiomeric Excess (ee %)
N-Benzyl9592
N-Methyl9288
N-Allyl9490
N-Propargyl9085

This data is for an analogous reaction and illustrates the potential for enantioselective catalysis in the synthesis of chiral phosphonates.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. For Diethyl 2-Cyano-5-fluorobenzylphosphonate, a combination of ¹H, ¹³C, ³¹P, and ¹⁹F NMR, along with two-dimensional (2D) techniques, provides a comprehensive understanding of its structure.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the ethyl and benzyl (B1604629) protons.

The protons of the two ethyl groups are diastereotopic due to the chiral center at the phosphorus atom, which would ideally lead to separate signals. However, in practice, they often appear as a single set of signals. The methylene (B1212753) protons (-OCH₂CH₃) are expected to appear as a multiplet due to coupling with both the methyl protons and the phosphorus atom. The terminal methyl protons (-OCH₂CH₃) would appear as a triplet.

The benzylic methylene protons (-CH₂-P) would resonate as a doublet due to coupling with the phosphorus atom. The aromatic protons would show a complex splitting pattern due to coupling with each other and with the fluorine atom.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-OCH₂CH₃~ 4.1dq³J(H,H) ≈ 7.1, ³J(P,H) ≈ 7.5
-OCH₂CH₃~ 1.3t³J(H,H) ≈ 7.1
-CH₂-P~ 3.4d²J(P,H) ≈ 22.0
Aromatic H~ 7.2-7.6m-

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would show distinct signals for each unique carbon atom. The carbon atoms of the ethyl groups, the benzylic methylene carbon, the aromatic carbons, and the cyano carbon would all resonate at characteristic chemical shifts. The aromatic carbons would also exhibit splitting due to coupling with the fluorine atom.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
-OCH₂CH₃~ 63-
-OCH₂CH₃~ 16-
-CH₂-P~ 34 (d, ¹J(P,C) ≈ 140 Hz)-
Aromatic C-F~ 162¹J(C,F) ≈ 245
Aromatic C-CN~ 110³J(C,F) ≈ 8
Aromatic C-H~ 115-135²J(C,F) ≈ 22, ³J(C,F) ≈ 8
Aromatic C-CH₂P~ 130²J(C,F) ≈ 21
-CN~ 117-

³¹P NMR for Phosphorus Environment Characterization

Phosphorus-31 NMR (³¹P NMR) is a highly specific technique for characterizing the chemical environment of phosphorus atoms. For this compound, the ³¹P NMR spectrum would show a single signal, as there is only one phosphorus atom in the molecule. The chemical shift of this signal is indicative of a phosphonate (B1237965) ester. The signal may appear as a multiplet due to coupling with the benzylic and ethyl protons. However, it is common practice to acquire proton-decoupled ³¹P NMR spectra, which would result in a singlet.

Predicted ³¹P NMR Data

NucleusPredicted Chemical Shift (δ, ppm)
³¹P~ 20-25

¹⁹F NMR for Fluorine Position and Environment

Fluorine-19 NMR (¹⁹F NMR) is used to identify and characterize fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound would exhibit a single resonance, corresponding to the single fluorine atom on the benzene (B151609) ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. The signal would be split into a multiplet due to coupling with the adjacent aromatic protons.

Predicted ¹⁹F NMR Data

NucleusPredicted Chemical Shift (δ, ppm)
¹⁹F~ -110 to -120

Advanced 2D NMR Techniques for Structural Connectivity

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between atoms in the molecule.

COSY: A ¹H-¹H COSY experiment would show correlations between adjacent protons, confirming the ethyl group fragments (-OCH₂CH₃) and the connectivity of the aromatic protons.

HSQC: An HSQC experiment correlates directly bonded protons and carbons. This would definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the methylene proton signals to the methylene carbon signals of the ethyl and benzyl groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through analysis of fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern would likely involve the loss of ethoxy groups, the ethyl groups, and potentially the cleavage of the benzyl-phosphorus bond. The presence of the fluorine atom would be evident in the isotopic pattern of the fragment ions.

Predicted Key Mass Spectrometry Fragments

m/zPredicted Fragment
285[M]⁺ (Molecular Ion)
257[M - C₂H₄]⁺
240[M - OEt]⁺
178[M - P(O)(OEt)₂]⁺
137[P(O)(OEt)₂]⁺
121[FC₆H₃(CN)CH₂]⁺

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of a molecule by measuring its mass with very high precision. For this compound, HRMS provides the exact mass of the molecular ion, which can be compared to the calculated theoretical mass to verify its chemical formula, C₁₂H₁₅FNO₃P.

Table 1: Calculated Exact Mass for this compound

Molecular FormulaIon TypeCalculated m/z
C₁₂H₁₅FNO₃P[M+H]⁺272.0801
C₁₂H₁₅FNO₃P[M+Na]⁺294.0620
C₁₂H₁₅FNO₃P[M+K]⁺310.0359

This table is generated based on theoretical calculations.

The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in the assigned chemical formula.

Fragmentation Pattern Analysis for Structural Information

Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), provides valuable structural information through the analysis of fragmentation patterns. While a specific fragmentation pattern for this compound has not been detailed in published literature, the fragmentation behavior can be predicted based on the known fragmentation of similar diethyl benzylphosphonate compounds.

Upon ionization, the molecular ion would be expected to undergo characteristic fragmentation pathways, primarily involving the phosphonate and benzyl moieties. Common fragmentation processes for benzylphosphonates include the cleavage of the P-C bond, loss of the ethoxy groups, and rearrangements.

Table 2: Plausible Mass Spectrometry Fragments for this compound

Fragment IonProposed Structure
[M-C₂H₄]⁺Loss of ethylene (B1197577) from an ethoxy group
[M-OC₂H₅]⁺Loss of an ethoxy radical
[C₈H₅FN]⁺2-Cyano-5-fluorobenzyl cation
[P(O)(OC₂H₅)₂]⁺Diethyl phosphonate cation

This table represents predicted fragmentation patterns based on the general behavior of related compounds.

Analysis of these fragments helps to piece together the molecular structure, confirming the presence of the diethyl phosphonate group and the substituted benzyl ring.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are employed to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C≡N, P=O)

Infrared (IR) spectroscopy is particularly useful for identifying key functional groups within this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds. The most characteristic absorptions for this molecule would be from the nitrile (C≡N) and phosphoryl (P=O) groups.

Based on data for analogous compounds, the IR spectrum of this compound is expected to exhibit strong absorption bands characteristic of its structure. For aromatic nitriles, the C≡N stretching vibration typically appears in the range of 2240-2220 cm⁻¹. The P=O stretching vibration in diethyl phosphonates is a strong and prominent band, generally observed around 1250 cm⁻¹.

Table 3: Predicted Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C≡N (Nitrile)Stretching~2230
P=O (Phosphoryl)Stretching~1250
C-O (Phosphonate)Stretching~1025-1050
C-F (Fluoroaromatic)Stretching~1100-1200
Aromatic C=CStretching~1450-1600

This table is based on typical frequency ranges for the specified functional groups in similar chemical environments.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy. It is also used to probe the vibrational modes of a molecule. The nitrile (C≡N) stretch is typically a strong and sharp band in the Raman spectrum, appearing in a relatively uncongested region around 2230 cm⁻¹. This makes it a distinctive marker for the presence of the cyano group.

X-ray Crystallography

Determination of Solid-State Molecular Structure and Conformation

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database. However, X-ray crystallographic studies on related substituted benzylphosphonates have been performed, providing insight into the likely solid-state conformation. nih.gov

Should single crystals of sufficient quality be obtained, X-ray diffraction analysis would reveal the precise spatial arrangement of the atoms. This would include the conformation of the diethyl phosphonate group relative to the 2-cyano-5-fluorobenzyl ring, as well as intermolecular interactions such as hydrogen bonding or π-stacking that dictate the crystal packing. This powerful technique remains a valuable tool for the unambiguous structural elucidation of novel compounds. nih.gov

Elucidation of Hydrogen Bonding and Supramolecular Interactions

Detailed experimental studies focusing specifically on the hydrogen bonding and supramolecular interactions of this compound are not extensively available in the current body of scientific literature. However, by examining the structural components of the molecule, it is possible to infer the types of non-covalent interactions that likely govern its crystal packing and supramolecular assembly. The methodologies employed to study such interactions in analogous compounds typically involve single-crystal X-ray diffraction and Hirshfeld surface analysis.

The structure of this compound contains several functional groups capable of participating in hydrogen bonding and other supramolecular interactions. These include the phosphonate group (P=O), the cyano group (C≡N), the fluorine atom, and various C-H bonds on the benzyl and ethyl moieties. These groups can act as hydrogen bond donors or acceptors, leading to the formation of complex three-dimensional networks.

In related compounds, the phosphonate oxygen is a strong hydrogen bond acceptor. For instance, in the crystal structures of some transition metal phosphonates, hydrogen bonding plays a crucial role in the assembly of the supramolecular structure. rsc.org Similarly, the nitrogen atom of the cyano group and the fluorine atom can also act as weak hydrogen bond acceptors.

Weak C-H⋯O, C-H⋯N, and C-H⋯F hydrogen bonds are commonly observed in the crystal structures of organic molecules. nih.gov For example, in the crystal structure of diethyl 5-(2-cyanophenoxy)isophthalate, molecules are linked by C-H⋯O hydrogen bonds to form a supramolecular framework. acs.org It is highly probable that similar interactions are present in the crystal lattice of this compound, involving the phosphonate oxygen, the cyano nitrogen, and the fluorine atom as acceptors.

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are another potential feature of the supramolecular assembly, as seen in other phenyl-containing phosphonate compounds. rsc.org

To definitively characterize these interactions, experimental techniques are necessary. Single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and the spatial arrangement of molecules in the crystal, allowing for the unambiguous identification of hydrogen bonds and other close contacts.

The table below summarizes the potential supramolecular interactions for this compound based on its functional groups and findings from related compounds.

Interaction TypeDonorAcceptorEvidence from Analogous Compounds
Hydrogen Bond C-H (benzyl, ethyl)O=P (phosphonate)C-H⋯O interactions are common in crystal packing. acs.org
Hydrogen Bond C-H (benzyl, ethyl)N≡C (cyano)C-H⋯N interactions contribute to layered structures. researchgate.net
Hydrogen Bond C-H (benzyl)F (fluoro)F⋯H interactions are observed in fluorinated compounds. nih.gov
π-π Stacking Phenyl ringPhenyl ringObserved in the assembly of 3D supramolecular structures. rsc.org

Future Research Directions and Emerging Perspectives

Development of More Sustainable Synthetic Pathways

The chemical industry is increasingly shifting towards more environmentally friendly practices, a trend that is significantly influencing the synthesis of phosphonates. rsc.orgsciencedaily.combiofueldaily.com Future research on Diethyl 2-Cyano-5-fluorobenzylphosphonate will likely prioritize the development of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Green chemistry principles offer a framework for developing more sustainable methods for synthesizing phosphonates. rsc.orgsciencedaily.combiofueldaily.com This includes the use of alternative and safer solvents, such as water or polyethylene (B3416737) glycol (PEG), which can serve as environmentally benign reaction media. nih.govfrontiersin.org For instance, the use of a PEG/KI catalytic system has been shown to be effective for the synthesis of benzyl (B1604629) phosphonates at room temperature, avoiding the need for volatile and toxic organic solvents. nih.govfrontiersin.org Other green approaches that could be explored for the synthesis of this compound include ultrasound-assisted and microwave-promoted reactions, which can often lead to shorter reaction times and improved energy efficiency. rsc.org Solvent-free synthesis is another promising avenue, which can significantly reduce the environmental footprint of the chemical process. rsc.org

The development of novel catalytic systems is crucial for reducing the environmental impact of phosphonate (B1237965) synthesis. While traditional methods often rely on stoichiometric reagents, modern approaches focus on the use of catalysts that can promote reactions with high efficiency and selectivity. nih.govfrontiersin.org For the synthesis of benzyl phosphonates, the use of a potassium iodide/potassium carbonate (KI/K₂CO₃) catalytic system in PEG-400 has been demonstrated as an efficient and environmentally friendly protocol. nih.govfrontiersin.org Future research could focus on developing even more active and recyclable catalysts, potentially based on earth-abundant metals, to further enhance the sustainability of the synthesis of this compound. Nickel-catalyzed cross-coupling reactions, for example, have shown promise in forming C-P bonds from readily available starting materials. nih.govacs.org

Exploration of Novel Reactivity and Unprecedented Transformations

Beyond improving existing synthetic methods, future research will also aim to uncover novel reactivity and transformations in phosphonate chemistry. These new approaches could provide more direct and efficient routes to this compound and its analogs.

Photoredox catalysis and electrocatalysis have emerged as powerful tools in organic synthesis, enabling transformations under mild conditions that are often difficult to achieve with traditional methods. nih.govmdpi.comnih.govacs.orgpurdue.edu These techniques utilize visible light or electricity to generate reactive intermediates, such as radicals, which can then participate in C-P bond formation. nih.gov Photoredox-catalyzed methods have been successfully applied to the synthesis of aryl phosphonates from aryl halides, offering a transition-metal-free alternative to classical cross-coupling reactions. nih.govmdpi.comnih.govpurdue.edu Similarly, electrocatalysis provides a green and efficient way to drive chemical reactions, with renewable electricity acting as a clean reagent. researchgate.net The application of these technologies to the synthesis of this compound could lead to more efficient and sustainable processes.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of phosphonates, including improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.netthieme-connect.comlew.rorsc.org The synthesis of alkyl phosphonates via the Michaelis-Arbuzov rearrangement has been successfully demonstrated in a continuous-flow system. thieme-connect.com Applying flow chemistry to the synthesis of this compound could lead to higher yields, improved purity, and a more streamlined and efficient manufacturing process. researchgate.netlew.ro

Advancements in Stereoselective Synthesis

New Chiral Catalysts for Asymmetric Phosphonate Reactions

The carbon atom attached to both the cyano and phosphonate groups in this compound is a chiral center. Consequently, the development of enantioselective synthetic routes is a significant area of future research. Asymmetric catalysis offers a powerful tool to produce enantiomerically pure C-chiral phosphonates. mdpi.com Research is moving towards the design and application of novel chiral catalysts that can effectively control the stereochemistry of the C-P bond formation or reactions on a phosphonate-containing scaffold.

Key areas of development include:

Chiral Metal Complex Catalysis: Transition metal complexes incorporating chiral ligands such as PAMP, DIPAMP, DIOP, and CHIRAPHOS are widely used for asymmetric synthesis. mdpi.com Future work will likely focus on developing catalysts tailored for substrates with the specific electronic properties of the fluorinated and cyano-substituted phenyl ring.

Organocatalysis: Chiral organocatalysts, particularly chiral phosphoric acids (CPAs) and BINOL derivatives, have emerged as highly effective for a range of enantioselective transformations. nih.govnih.gov Their application in the hydrophosphonylation of imines to produce α-aminophosphonates demonstrates their potential for analogous reactions to synthesize the target compound. nih.gov The development of inexpensive and robust organocatalysts is a particularly promising direction. nih.gov

Multifunctional Catalysts: Catalysts that combine a Lewis basic site with a Brønsted acidic site within a single chiral structure have proven to be a powerful strategy. rsc.org These catalysts could offer enhanced activity and selectivity for the synthesis of complex phosphonates.

The table below summarizes representative classes of chiral catalysts and their potential application in the asymmetric synthesis of this compound.

Catalyst ClassSpecific ExamplesPotential ApplicationAnticipated Outcome
Chiral Metal Complexes Rhodium-Duphos, Ruthenium-BINAPAsymmetric hydrogenation of an unsaturated precursor.Enantioselective reduction to form the chiral center.
Chiral Phosphoric Acids (R)-3,3'-Aryl-BINOL PhosphatesAsymmetric hydrophosphonylation of a corresponding imine or aldehyde precursor.High enantiomeric excess of the target phosphonate.
Chiral Phosphines P-Stereogenic Phosphines, Amide-PhosphinesNucleophilic catalysis of cycloaddition or allylic substitution reactions.Construction of complex chiral scaffolds containing the phosphonate moiety.
Bifunctional Catalysts Quinine-derived Squaramides/ThioureasAsymmetric phospha-Michael addition to an α,β-unsaturated precursor.Catalyzing C-P bond formation with high stereocontrol.

Biocatalytic Approaches to Functionalized Phosphonates

Biocatalysis, utilizing enzymes or whole-cell systems, is an emerging alternative to traditional chemical synthesis, aligning with the principles of green chemistry. mdpi.com While the direct enzymatic synthesis of a complex molecule like this compound is not yet established, future research could explore several biocatalytic avenues.

Enzymatic C-C and C-P Bond Formation: The discovery and engineering of enzymes capable of forming C-P bonds is a long-term goal in biocatalysis. nih.gov More immediate prospects lie in using enzymes for key C-C bond-forming steps to create the molecule's carbon skeleton before the phosphonate group is introduced chemically. nih.govnih.gov Enzymes such as lyases (e.g., aldolases, hydroxynitrile lyases) and transferases are being investigated for novel bond formations. nih.govmdpi.com

Engineered Enzymes: Directed evolution and rational protein design can be used to alter the substrate specificity and reactivity of existing enzymes. An engineered enzyme could potentially catalyze the key bond-forming step in the synthesis of the target compound with high stereoselectivity.

Promiscuous Enzyme Activities: Some enzymes exhibit "promiscuous" catalytic activity for non-natural reactions. nih.gov Screening enzyme libraries for promiscuous activity towards precursors of this compound could uncover novel and efficient biocatalytic routes.

The table below lists enzyme classes and hypothetical biocatalytic transformations that could be developed for the synthesis of the target compound or its precursors.

Enzyme ClassNative Reaction TypePotential Biocatalytic Application
Lyases Aldol additions, cyanohydrin formationStereoselective formation of the carbon backbone.
Oxidoreductases Reduction/OxidationEnantioselective reduction of a ketone precursor to a chiral alcohol.
Transferases Group transferHypothetical phosphonyl group transfer to a suitable nucleophile.
Hydrolases (Lipases) Ester hydrolysisKinetic resolution of a racemic phosphonate ester precursor.

Integration with High-Throughput Experimentation and Data Science

The complexity of optimizing synthetic routes for molecules like this compound makes traditional one-variable-at-a-time experimentation slow and inefficient. The integration of high-throughput experimentation (HTE) with data science and machine learning offers a paradigm shift, enabling the rapid discovery and optimization of reaction conditions. sciengine.combeilstein-journals.org

Automated Synthesis and Reaction Discovery Platforms

Automated platforms are essential for realizing the potential of HTE. nih.gov These systems use robotics to perform a large number of experiments in parallel, precisely controlling variables like reagent stoichiometry, temperature, and reaction time. scripps.edusigmaaldrich.com

For a target like this compound, an automated platform could:

Rapidly screen a large matrix of catalysts, ligands, solvents, and bases to find optimal conditions for its synthesis (e.g., for a Michaelis-Arbuzov reaction with a substituted benzyl halide). sigmaaldrich.com

Perform miniaturized reactions in multi-well plates, minimizing the consumption of valuable starting materials and reagents. nih.gov

Integrate with automated analytical techniques (like LC-MS) for rapid determination of reaction outcomes (yield, purity, etc.).

These platforms, such as those developed by Unchained Labs or Synple Chem, are transforming chemical synthesis from a manual art to a data-driven science. scripps.edusigmaaldrich.com

Machine Learning for Reactivity Prediction

The vast datasets generated by HTE are ideal for training machine learning (ML) algorithms. nih.gov These models can identify complex relationships between reaction parameters and outcomes that are not obvious to human chemists. duke.edu

In the context of this compound, ML could be used to:

Predict Reaction Yield: Train a model to predict the yield of the desired product under a given set of conditions, guiding the selection of experiments towards high-yield regions of the reaction space.

Optimize Conditions: Employ algorithms, such as deep reinforcement learning, to autonomously suggest new experimental conditions that are most likely to improve the reaction outcome, accelerating the optimization process. acs.orgresearchgate.net

Discover New Reactions: Analyze large datasets to identify unexpected reactivity patterns, potentially leading to the discovery of entirely new synthetic routes to phosphonates.

The synergy between HTE and ML creates a closed loop for accelerated discovery, as illustrated in the hypothetical workflow below.

StepActionTechnologyOutcome
1. Design Define reaction parameters (catalysts, ligands, solvents, temp.) and objectives (yield, ee).Design of Experiment (DoE) SoftwareInitial experimental array.
2. Execute Perform parallel synthesis of the phosphonate.Automated Synthesis RobotHundreds of reactions run.
3. Analyze Quantify yield and enantiomeric excess for each reaction.High-Throughput LC-MS/Chiral HPLCLarge, structured dataset.
4. Model Train an ML algorithm on the experimental data.Machine Learning (e.g., Random Forest, NN)Predictive model of the reaction space.
5. Predict Use the model to suggest the next set of experiments to maximize the objective.Active Learning/Optimization AlgorithmNew, targeted experimental array.
6. Iterate Repeat steps 2-5 until the optimal conditions are found.Closed-Loop SystemOptimized synthesis protocol.

Conceptual and Methodological Innovations in Organophosphorus Chemistry

The field of organophosphorus chemistry is continuously evolving, with new concepts and methods being developed that could impact the synthesis of this compound. mdpi.comnih.gov Research is focused on creating more robust, versatile, and environmentally benign methods for forming C–P bonds and manipulating phosphonate-containing molecules. researchgate.net

New Mechanistic Hypotheses and Validations

A fundamental understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. For phosphonate synthesis, research continues to probe the underlying pathways of classical reactions and to uncover new reactive intermediates.

Beyond Classical Mechanisms: While the Michaelis-Arbuzov reaction is a cornerstone of phosphonate synthesis, its mechanism can be complex. Studies exploring the intermediacy of quasiphosphonium salts and the factors dictating SN1 versus SN2 pathways for different substrates provide critical insights. uiowa.eduresearchgate.net For a substrate leading to this compound, the benzylic position, activated by the cyano group, may favor an SN1-like mechanism. uiowa.edu

Novel Reactive Intermediates: Recent mechanistic research has proposed the formation of 1-phosphonoalkylium ions as reactive intermediates in certain reactions of aminophosphonic acids. mdpi.com The exploration of such novel intermediates could open pathways to previously inaccessible phosphonate structures.

Computational Chemistry: In silico studies using Density Functional Theory (DFT) are becoming indispensable for validating mechanistic hypotheses. youtube.com Computational modeling can be used to calculate transition state energies, rationalize stereochemical outcomes, and guide the design of more effective catalysts for the synthesis of the target compound.

By leveraging these advanced tools and concepts, the future synthesis of this compound can be approached with greater precision, efficiency, and understanding.

Design of Next-Generation Phosphonate Reagents

The evolution of synthetic organic chemistry is intrinsically linked to the development of novel reagents that offer enhanced control over reactivity and selectivity. In the context of phosphonate reagents, exemplified by this compound, contemporary research is focused on the rational design of next-generation platforms to address current synthetic challenges. These efforts are primarily centered on modulating stereoselectivity, tuning reactivity through steric and electronic effects, and expanding the functional scope of the Horner-Wadsworth-Emmons (HWE) reaction and related transformations. researchgate.net

A significant driver in the design of new phosphonate reagents is the control of alkene geometry. The classical Horner-Wadsworth-Emmons reaction typically yields (E)-alkenes as the thermodynamically favored product. nih.govtcichemicals.com However, the synthesis of complex molecules, particularly natural products, often requires precise control to form the less stable (Z)-alkene. To achieve this, significant efforts have been directed towards modifying the electronic properties of the phosphonate ester groups. The Still-Gennari olefination was a landmark development, demonstrating that using phosphonates with highly electron-withdrawing ester groups, such as bis(2,2,2-trifluoroethyl) esters, dramatically reverses the selectivity to favor the formation of (Z)-alkenes. nih.govtcichemicals.com This principle of electronic tuning has been expanded, with researchers designing reagents bearing various fluorinated groups, such as fluorophenoxy moieties on the phosphorus atom. researchgate.net These modifications not only enhance Z-selectivity but can also serve as effective leaving groups, enabling the sequential synthesis of mixed phosphonoacetates for further diversification. researchgate.net

The following table illustrates how modifications to the phosphonate ester group (R in the phosphonate reagent) directly influence the stereochemical outcome of the HWE reaction with a model aldehyde.

Phosphonate Ester Group (R)Reagent TypeTypical Z:E RatioKey Feature
-CH₂CH₃ (Ethyl)Standard HWE~5:95Favors thermodynamic (E)-alkene formation. nih.gov
-CH₂(CF₃) (2,2,2-Trifluoroethyl)Still-Gennari>95:5Electron-withdrawing groups accelerate oxaphosphetane decomposition, favoring the kinetic (Z)-product. tcichemicals.com
-CH(CF₃)₂ (1,1,1,3,3,3-Hexafluoroisopropyl)Modified Still-Gennariup to 98:2Highly electron-withdrawing and sterically bulky groups provide excellent Z-selectivity. nih.gov
-Ar(Fₓ) (Fluorinated Aryl)Ando / ModifiedHighly Z-selectiveElectron-deficient aryl groups enhance kinetic control. researchgate.net

Beyond stereoselectivity, the intrinsic reactivity of the phosphonate carbanion is a critical design parameter. This is governed by a combination of steric and electronic effects originating from substituents on both the phosphonate group and the carbon backbone. amanote.comrsc.orgwikipedia.org In a reagent like this compound, the electron-withdrawing nature of the cyano (-CN) and fluoro (-F) groups on the benzyl ring increases the acidity of the α-proton. This facilitates the formation of the corresponding carbanion under milder basic conditions, which is advantageous when working with base-sensitive substrates. acs.org The design of next-generation reagents involves the systematic variation of such substituents to fine-tune the nucleophilicity and basicity of the carbanion, thereby controlling its reactivity towards a wider range of electrophiles, including sterically hindered or less reactive aldehydes and ketones. harvard.eduthieme-connect.com

Furthermore, modern reagent design is increasingly focused on creating phosphonates that serve as synthons for the introduction of valuable chemical motifs. researchgate.net Fluorinated phosphonates, for instance, are not only reagents for olefination but also vehicles for introducing fluorine-containing groups into organic molecules. google.comuochb.czresearchgate.net Given the importance of fluorine in medicinal chemistry for modulating properties like metabolic stability and binding affinity, the development of novel fluorinated phosphonate building blocks remains an active area of research. google.com This includes the synthesis of reagents with unique juxtapositions of functional groups, such as fluoro, alkynyl, and silyl (B83357) moieties, providing multiple "handles" for subsequent chemical transformations. google.com This strategy extends the utility of phosphonates beyond simple olefination, positioning them as versatile tools for the construction of complex and densely functionalized molecules. researchgate.net

Q & A

Basic Questions

Q. What are the standard synthetic methodologies for Diethyl 2-Cyano-5-fluorobenzylphosphonate?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or the Arbuzov reaction , where a benzyl halide reacts with triethyl phosphite. For example, fluorinated benzyl halides can be coupled with diethyl phosphite under anhydrous conditions. Reaction optimization may require temperature control (e.g., 80–120°C) and catalysts like palladium for cross-coupling steps. Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane eluent) and verified by HPLC (>98% purity) .

Q. How is the compound characterized structurally in academic research?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}, and 31P^{31}\text{P} NMR to confirm substituent positions and phosphonate integration.
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, with data collected on a diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : In airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent hydrolysis .
  • Spill management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste channels .

Q. How does the electron-withdrawing cyano group influence reactivity?

  • Methodological Answer : The cyano group enhances the electrophilicity of the phosphorus center, facilitating nucleophilic attacks (e.g., in Michaelis-Arbuzov reactions). This is confirmed by comparing reaction rates with non-cyano analogs via kinetic studies (UV-Vis monitoring) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • Molecular docking : Software like AutoDock Vina simulates binding affinities to enzymes (e.g., phosphatases), guided by X-ray crystallographic data of active sites .
  • QSAR models : Relate substituent electronic parameters (Hammett σ constants) to bioactivity .

Q. What strategies address contradictory data in catalytic applications (e.g., varying yields)?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematic variation of catalysts (e.g., Pd vs. Cu), solvents (DMF vs. THF), and temperatures.
  • In situ monitoring : ReactIR or 31P^{31}\text{P} NMR tracks intermediate formation to identify bottlenecks .
  • Statistical analysis : Multivariate regression identifies critical factors (e.g., solvent polarity > catalyst loading) .

Q. How is the compound utilized in studying enzyme inhibition mechanisms?

  • Methodological Answer :

  • Kinetic assays : Measure IC50_{50} values against target enzymes (e.g., alkaline phosphatase) using spectrophotometric methods (λ = 405 nm for p-nitrophenyl phosphate hydrolysis).
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
  • Site-directed mutagenesis : Validates phosphonate-enzyme interactions by mutating active-site residues .

Q. What are the challenges in scaling up multi-step syntheses while maintaining purity?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression to minimize byproducts.
  • Crystallization optimization : Solvent screening (e.g., ethanol/water mixtures) improves yield and polymorph control .
  • Quality control : Batch-to-batch consistency is ensured via GC-MS and 31P^{31}\text{P} NMR .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, cytotoxicity in HeLa vs. HEK293 cells may vary due to uptake efficiency.
  • Proteomic profiling : LC-MS/MS identifies off-target interactions that explain divergent results .
  • Standardized protocols : Adopt OECD guidelines for in vitro assays to reduce variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.